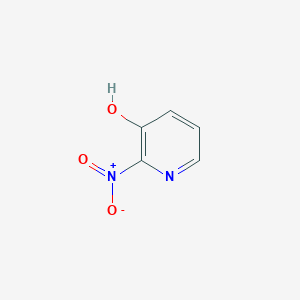
Dimethyl cis-stilbene-4,4'-dicarboxylate
Vue d'ensemble
Description
Dimethyl cis-stilbene-4,4’-dicarboxylate is a chemical compound with the molecular formula C18H16O4 . It is useful as an organic linker due to the presence of two carboxylic groups, which form bridges between metallic centers .
Synthesis Analysis
The synthesis of Dimethyl cis-stilbene-4,4’-dicarboxylate involves the addition of DMF and methyl 4-formylbenzoate to the product solution at a temperature of 25° to 28° C. Sodium methoxide is added to the solution while maintaining the temperature at 25° to 35° C.Molecular Structure Analysis
The molecular structure of Dimethyl cis-stilbene-4,4’-dicarboxylate contains a total of 39 bonds; 23 non-H bonds, 15 multiple bonds, 6 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, and 2 esters (aromatic) .Physical And Chemical Properties Analysis
Dimethyl cis-stilbene-4,4’-dicarboxylate is a solid substance that appears white to pale yellow in color . It has a molecular weight of 296.322 g/mol . The melting point ranges from 112°C to 114°C .Applications De Recherche Scientifique
Metal–Organic Frameworks (MOFs)
Dimethyl cis-stilbene-4,4’-dicarboxylate is utilized in the synthesis of MOFs. These frameworks are highly valued for their diverse structural portfolio and the ability to fine-tune their physical and chemical properties by adjusting the metal–ligand combination. The use of cis-stilbene derivatives like Dimethyl cis-stilbene-4,4’-dicarboxylate can lead to the creation of frameworks with new physical properties and topologies without altering the chemical composition .
Biologically Active Compounds
This compound is part of the stilbene derivatives group, known for their biological activity. Research into stilbene derivatives has revealed their potential as antimicrobial, antifungal, and anticancer agents. Dimethyl cis-stilbene-4,4’-dicarboxylate could be synthesized for use in medical research, particularly in the development of new treatments and drugs .
Analytical Chemistry
In the field of analytical chemistry, Dimethyl cis-stilbene-4,4’-dicarboxylate can be used as a standard or reagent. Its well-defined structure and properties make it suitable for qualitative and quantitative analysis, helping to develop optimal conditions for the analysis of stilbene derivatives .
Safety and Hazards
The product contains no substances which at their given concentration are considered to be hazardous to health . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .
Mécanisme D'action
Mode of Action
It’s known that the compound exhibits ligand-based luminescence, emitting in the blue region of the electromagnetic spectrum . This suggests that it may interact with its targets through π–π* transitions in its highly conjugated structure .
Biochemical Pathways
The compound’s luminescent properties suggest it may influence pathways involving light-sensitive reactions or signaling .
Result of Action
Its luminescent properties suggest potential applications in imaging or detection .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Dimethyl cis-stilbene-4,4’-dicarboxylate . For instance, adequate ventilation is recommended during handling to avoid dust formation and inhalation . The compound should be stored in a dry, cool, and well-ventilated place to maintain its stability .
Propriétés
IUPAC Name |
methyl 4-[(Z)-2-(4-methoxycarbonylphenyl)ethenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-21-17(19)15-9-5-13(6-10-15)3-4-14-7-11-16(12-8-14)18(20)22-2/h3-12H,1-2H3/b4-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOODVYOWCWQPMV-ARJAWSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl cis-stilbene-4,4'-dicarboxylate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[2-[(E)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-4,5-dioxocyclopentyl]heptanoic acid](/img/structure/B127823.png)
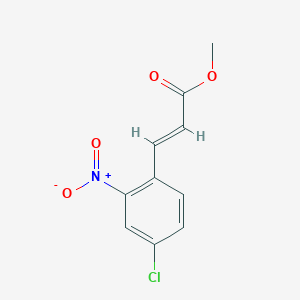
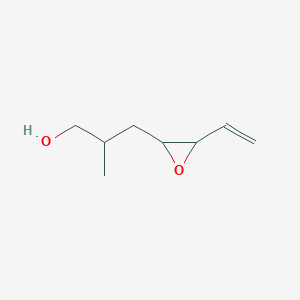


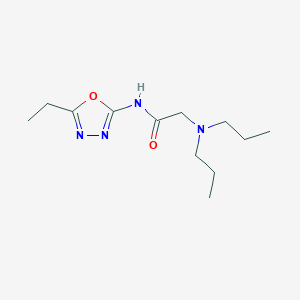

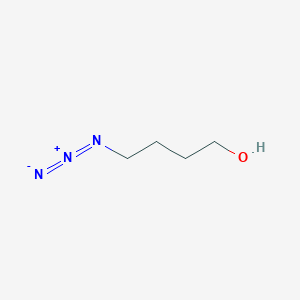
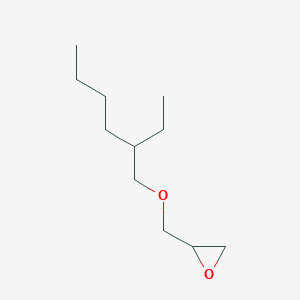
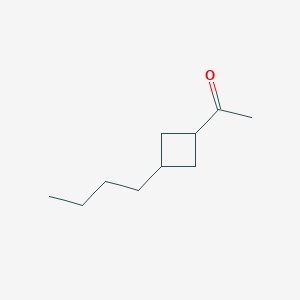


![2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]ethanoic acid hydrochloride](/img/structure/B127847.png)
